9-Methyl-7-bromoeudistomin D
Overview
Description
9-Methyl-7-bromoeudistomin D: is a derivative of eudistomin D, which is isolated from a marine tunicate. This compound is known for its potent ability to induce calcium release from the sarcoplasmic reticulum, making it approximately 1000 times more effective than caffeine in this regard .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-7-bromoeudistomin D involves several steps, starting from eudistomin D. The key steps include bromination and methylation reactions. The reaction conditions typically involve the use of bromine and methylating agents under controlled temperatures and pH levels .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis would likely involve large-scale bromination and methylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: Bromine in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Potential formation of oxidized derivatives.
Substitution: Formation of substituted eudistomin derivatives.
Scientific Research Applications
Chemistry: 9-Methyl-7-bromoeudistomin D is used as a tool to study calcium release mechanisms in various chemical and biochemical assays .
Biology: In biological research, it is used to investigate calcium signaling pathways and their role in muscle contraction and other cellular processes .
Medicine: The compound’s ability to modulate calcium release makes it a potential candidate for studying diseases related to calcium dysregulation, such as certain muscle disorders .
Industry: While industrial applications are less documented, its potent calcium-releasing properties could be explored for use in biochemical assays and diagnostic tools.
Mechanism of Action
9-Methyl-7-bromoeudistomin D exerts its effects by binding to calcium release channels in the sarcoplasmic reticulum, leading to the release of calcium ions. This action is similar to that of caffeine but is significantly more potent . The molecular targets include the ryanodine receptor channels, which are crucial for calcium release in muscle cells .
Comparison with Similar Compounds
Eudistomin D: The parent compound from which 9-Methyl-7-bromoeudistomin D is derived.
Caffeine: A well-known calcium releaser but significantly less potent.
Other Eudistomin Derivatives: Various derivatives with similar structures and calcium-releasing properties
Uniqueness: this compound stands out due to its exceptional potency in inducing calcium release, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dibromo-9-methylpyrido[3,4-b]indol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWFPORISPXHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153990 | |
Record name | 9-Methyl-7-bromoeudistomin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123363-40-6 | |
Record name | 5,7-Dibromo-9-methyl-9H-pyrido[3,4-b]indol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123363-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methyl-7-bromoeudistomin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123363406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-7-bromoeudistomin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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